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molecular formula C3H6Cl2<br>CHCl2CH2CH3<br>C3H6Cl2 B1633073 1,1-Dichloropropane CAS No. 78-99-9

1,1-Dichloropropane

Cat. No. B1633073
M. Wt: 112.98 g/mol
InChI Key: WIHMGGWNMISDNJ-UHFFFAOYSA-N
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Patent
US04212809

Procedure details

48.82 g (0.3 mol) of 5-(2-propenyl)-1,3-benzodioxole were reacted with 45 g (0.1 mol) of a 20% strength solution of perpropionic acid in dichloropropane at 30° C. as described in Example 1. After a reaction time of 6 hours, the peracid conversion was 96%. 5-(Oxiranylmethyl)-1,3-benzodioxole was formed with a selectivity of 68%.
Quantity
48.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:12]=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1)[CH:2]=[CH2:3].CCC(OO)=[O:16]>CCC(Cl)Cl>[O:16]1[CH2:3][CH:2]1[CH2:1][C:4]1[CH:12]=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
48.82 g
Type
reactant
Smiles
C(C=C)C1=CC2=C(OCO2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCC(Cl)Cl
Step Two
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)CC1=CC2=C(OCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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